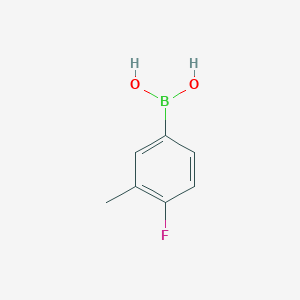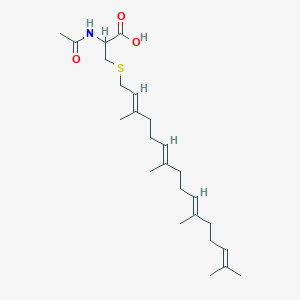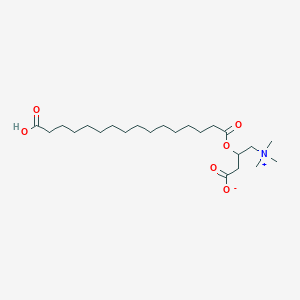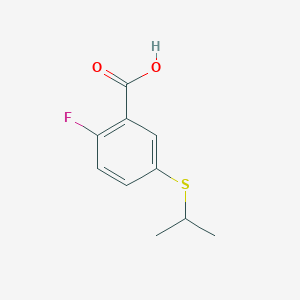
4-Fluoro-3-methylphenylboronic acid
概要
説明
4-Fluoro-3-methylphenylboronic acid is a boronic acid derivative that is of interest due to its potential applications in the synthesis of biologically active compounds and pharmaceutical agents. Boronic acids are widely used in various organic synthesis reactions, including Suzuki cross-coupling, amidation, and as reagents in the preparation of other organic molecules .
Synthesis Analysis
The synthesis of related fluoro-substituted phenylboronic acids often involves halogen-lithium exchange reactions, Grignard reactions, and subsequent functional group transformations. For example, amino-3-fluorophenyl boronic acid was synthesized from 4-bromo-2-fluoroaniline through a series of steps including protection, lithium-bromine exchange, and acidic hydrolysis . Similarly, 4-(2-Bromoacetyl)-3-fluorophenylboronic acid was synthesized from 4-bromo-2-fluorobenzonitrile using Grignard reactions and subsequent bromination . These methods demonstrate the versatility of boronic acid derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of fluoro-substituted phenylboronic acids has been characterized by various techniques, including multinuclear NMR experiments and single-crystal X-ray diffraction studies. The crystal structures often reveal the presence of hydrogen-bonded dimeric synthons and supramolecular organizations that are influenced by the substituents on the phenyl ring . The geometric structure of these molecules has also been investigated using Density Functional Theory (DFT), which provides insights into the electronic structure properties such as HOMO-LUMO gaps and Molecular Electrostatic Potential (MEP) .
Chemical Reactions Analysis
Fluoro-substituted phenylboronic acids are efficient coupling partners in various chemical reactions. They have been used in nickel(0)/tricyclohexylphosphine-catalyzed cross-coupling reactions with aryl arenesulfonates, demonstrating faster reactivity compared to electron-rich/neutral arylboronic acids . Additionally, these compounds have catalytic properties, as seen in the dehydrative amidation between carboxylic acids and amines, where the ortho-substituent of the boronic acid plays a crucial role in the reaction mechanism .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoro-substituted phenylboronic acids are influenced by the presence of the fluorine atom and other substituents. The pKa values, tautomeric equilibria, and the strength of hydrogen bonds within the molecule are some of the properties that have been studied. For instance, the pKa value of amino-3-fluorophenyl boronic acid is relatively low, which is advantageous for applications that require operation at physiological pH . The influence of the fluorine substituent on the properties of the compounds has been discussed in the context of tautomeric equilibria with cyclic benzoxaborole forms .
科学的研究の応用
Synthesis Enhancement
4-Fluoro-3-methylphenylboronic acid plays a role in the synthesis of complex molecules. A study demonstrated its utility in a practical synthesis process for creating 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen. This process involves cross-coupling reactions and highlights the importance of such compounds in facilitating chemical synthesis, especially in pharmaceutical contexts (Qiu, Gu, Zhang, & Xu, 2009).
Antifungal Activity
Research has found that fluoro-substituted phenylboronic acids, including 4-fluoro variants, exhibit significant antifungal activity against strains like Aspergillus, Fusarium, Penicillium, and Candida. This finding is critical for developing new antifungal agents and understanding the role of fluorine substituents in biological activity (Borys, Wieczorek, Pecura, Lipok, & Adamczyk-Woźniak, 2019).
Glucose Sensing
A novel application in the field of enzyme-free glucose sensing has been developed using compounds like 4-fluoro-3-methylphenylboronic acid. This is crucial for non-invasive glucose monitoring, particularly for diabetic patients. The research into electropolymerized monomers incorporating fluoro-containing phenylboronic acid demonstrates potential in physiological conditions for glucose sensing (Bao, Hai, Layue, Yang, Yushuang, Goda, & Liu, 2021).
Improved Chemical Reactions
Fluoro-containing arylboronic acids, including 4-fluoro variants, have been identified as efficient coupling partners in nickel(0)/tricyclohexylphosphine-catalyzed cross-coupling reactions. This improvement is significant for various chemical synthesis processes, particularly in the development of advanced materials and pharmaceuticals (Chen, Xing, Dong, & Hu, 2016).
Cancer Research
Studies have shown that certain phenylboronic acid and benzoxaborole derivatives, including fluoro-substituted compounds, have significant antiproliferative effects on cancer cells. This opens avenues for developing new anticancer agents and understanding the molecular mechanisms of cancer cell proliferation (Psurski, Łupicka-Słowik, Adamczyk-Woźniak, Wietrzyk, & Sporzyński, 2018).
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
(4-fluoro-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIJCHSRVPSOML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379109 | |
| Record name | 4-Fluoro-3-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-methylphenylboronic acid | |
CAS RN |
139911-27-6 | |
| Record name | 4-Fluoro-3-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-3-methylbenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B152512.png)
![2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B152516.png)









![2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B152538.png)
![3-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B152541.png)